REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[CH2:10](Br)[CH:11]=[CH2:12]>CC(C)=O>[CH2:12]([O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH:11]=[CH2:10]
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
27.2 mL
|
Type
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reactant
|
Smiles
|
C(C=C)Br
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated
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Type
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ADDITION
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Details
|
water was added to the residue
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Type
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EXTRACTION
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Details
|
the aqueous mixture was extracted with diethyl ether
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Type
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EXTRACTION
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Details
|
The diethyl ether extract
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Type
|
WASH
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Details
|
was washed with dilute aqueous sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)C#N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |